molecular formula C6H7NOS B3255784 6,7-dihydro-4H-pyrano[4,3-d]thiazole CAS No. 259810-14-5

6,7-dihydro-4H-pyrano[4,3-d]thiazole

Cat. No.: B3255784
CAS No.: 259810-14-5
M. Wt: 141.19 g/mol
InChI Key: HCJNMIIEYLJYGH-UHFFFAOYSA-N
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Description

6,7-Dihydro-4H-pyrano[4,3-d]thiazole is a bicyclic heterocyclic compound featuring a fused pyran and thiazole ring system. Thiazole-containing compounds are pivotal in medicinal chemistry, exhibiting anti-inflammatory, antitumoral, and receptor-modulating activities . The pyrano-thiazole scaffold combines the metabolic stability of pyran with the bioactivity of thiazole, making it a promising candidate for drug development.

Properties

IUPAC Name

6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-2-8-3-6-5(1)7-4-9-6/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJNMIIEYLJYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289706
Record name 6,7-Dihydro-4H-pyrano[4,3-d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259810-14-5
Record name 6,7-Dihydro-4H-pyrano[4,3-d]thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259810-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-4H-pyrano[4,3-d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-4H-pyrano[4,3-d]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic conditions to form the thiazole ring, followed by cyclization with a suitable aldehyde to form the pyran ring . The reaction is usually carried out in ethanol with triethylamine as a base.

Industrial Production Methods

Industrial production of 6,7-dihydro-4H-pyrano[4,3-d]thiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of water as a solvent and microwave-assisted synthesis, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6,7-dihydro-4H-pyrano[4,3-d]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

6,7-dihydro-4H-pyrano[4,3-d]thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-dihydro-4H-pyrano[4,3-d]thiazole involves its interaction with various molecular targets. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation. The compound can also interact with DNA and proteins, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents XlogP Biological Activity References
6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine HCl C₆H₉ClN₂OS 192.66 Cl⁻, NH₂ - Histamine H₃ receptor ligand [1], [9]
6,6-Dimethyl-4,7-dihydropyrano[4,3-d]thiazol-2-amine C₈H₁₂N₂OS 184.26 6,6-dimethyl 1.0 Structural analog [5]
2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole C₆H₆BrNOS 220.09 Br - Reactivity studies [12]
2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole C₆H₆ClNOS 175.64 Cl - Intermediate for synthesis [14]
Pyrano[2,3-d]thiazole derivatives Varies Varies Varied annelation - Cytotoxic agents [4], [8]

Key Observations :

  • Halogenation at the 2-position (e.g., Br or Cl) introduces steric and electronic modifications, altering reactivity and binding interactions .
  • Ring Annelation: Pyrano[2,3-d]thiazole derivatives, with differing ring fusion positions, show distinct electronic profiles and cytotoxic activities against cancer cell lines (e.g., NUGC, DLD-1) .

Biological Activity

6,7-Dihydro-4H-pyrano[4,3-d]thiazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure that combines a pyran ring with a thiazole moiety. Its molecular formula is C8H8N2OSC_8H_8N_2OS with a molecular weight of approximately 192.67 g/mol. The unique structure contributes to its biological activity and interaction with various molecular targets.

The biological activity of 6,7-dihydro-4H-pyrano[4,3-d]thiazole primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active or allosteric sites. This mechanism is crucial in its anticancer properties, where it may induce apoptosis in cancer cells by disrupting critical signaling pathways .
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties by targeting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial survival .

Biological Activities

Research indicates that 6,7-dihydro-4H-pyrano[4,3-d]thiazole possesses several biological activities:

  • Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound showed IC50 values ranging from 0.93 μM to 3.73 μM against MCF-7 human breast adenocarcinoma cells .
  • Antibacterial Activity : The compound has shown promising results against Gram-positive bacteria, making it a candidate for developing new antibacterial agents .

Case Studies

  • Cytotoxic Evaluation : A study evaluated the cytotoxic effects of synthesized derivatives of 6,7-dihydro-4H-pyrano[4,3-d]thiazole against MCF-7 cells. The most potent derivative exhibited an IC50 value significantly lower than the reference drug Staurosporine, highlighting its potential as an effective anticancer agent .
  • Antimicrobial Testing : Another study focused on the antibacterial properties of related compounds. The derivatives were tested against standard bacterial strains and demonstrated effective inhibition at low concentrations, suggesting their potential utility in treating bacterial infections .

Comparative Analysis of Biological Activity

Compound NameBiological ActivityIC50 Value (μM)Reference
6,7-Dihydro-4H-pyrano[4,3-d]thiazoleCytotoxicity against MCF-70.93 - 3.73
StaurosporineCytotoxicity (reference)6.08
Analog AAntibacterial (Gram-positive)<10

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydro-4H-pyrano[4,3-d]thiazole
Reactant of Route 2
6,7-dihydro-4H-pyrano[4,3-d]thiazole

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